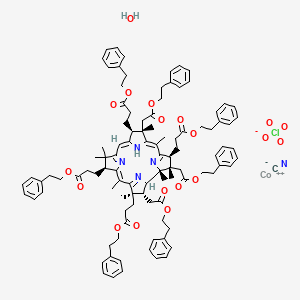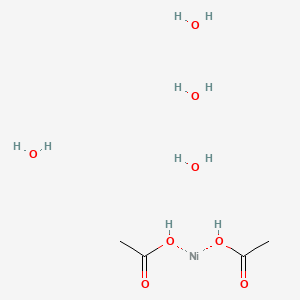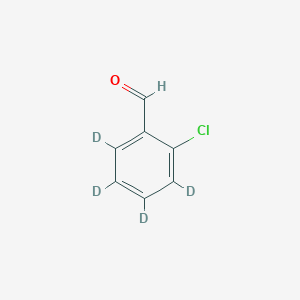![molecular formula C17H13N5O3 B12057069 3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C10H11NO3, is a fascinating molecule. Its systematic name is (2E)-3-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-2-propen-1-one . Let’s break down its structure:
- The central core consists of a pyrazole ring (a five-membered heterocycle containing three carbon atoms and two nitrogen atoms).
- Attached to the pyrazole ring, we find a benzodioxole moiety (a fused aromatic ring system with two oxygen atoms).
- The piperidine group contributes to the overall structure, adding complexity and reactivity.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a piperidine derivative with a benzodioxole-containing ketone. The reaction typically occurs under mild conditions, allowing for good yields.
Industrial Production: While industrial-scale production methods may vary, laboratories often synthesize this compound using straightforward chemical transformations. due to its unique structure, it remains a rare and specialized chemical.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substituents on the benzodioxole ring can be modified through substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) facilitate reduction reactions.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on reaction conditions and substituents. Exploration of these derivatives is an exciting area of research.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure makes it valuable in drug discovery programs.
Biological Studies: Scientists investigate its interactions with biological targets.
Fine Chemicals: Limited industrial applications due to its rarity.
Research Reagents: Used by early discovery researchers.
Mécanisme D'action
The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While this compound is unique, we can compare it to related molecules:
Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate: (CAS: 24393-66-6).
Benzo-1,3-dioxol-5-ol acetate: (CAS: 326-58-9).
Propriétés
Formule moléculaire |
C17H13N5O3 |
|---|---|
Poids moléculaire |
335.32 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O3/c23-17(22-19-9-11-2-1-5-18-8-11)14-7-13(20-21-14)12-3-4-15-16(6-12)25-10-24-15/h1-9H,10H2,(H,20,21)(H,22,23)/b19-9+ |
Clé InChI |
JSDDIFGGASGVBC-DJKKODMXSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
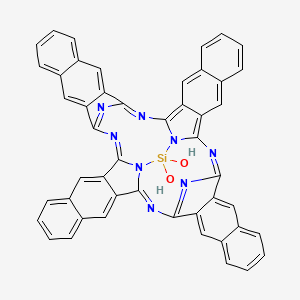

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)

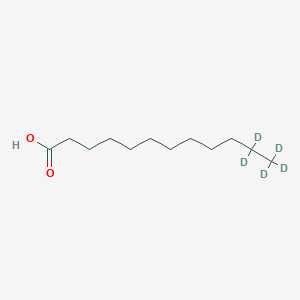
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)

